5-(tert-Butyl)oxazole-2-carboxylic acid

Vue d'ensemble

Description

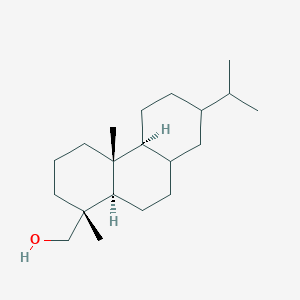

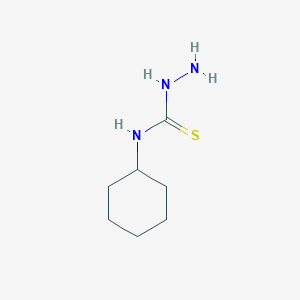

5-(tert-Butyl)oxazole-2-carboxylic acid is a chemical compound with the formula C8H11NO3 . It belongs to the class of organic compounds known as oxazoles, which are aromatic compounds containing an oxazole ring .

Molecular Structure Analysis

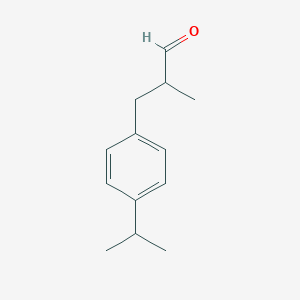

The molecular structure of 5-(tert-Butyl)oxazole-2-carboxylic acid consists of a five-membered oxazole ring with a tert-butyl group at the 5-position and a carboxylic acid group at the 2-position . The molecular weight is 169.1798 .Chemical Reactions Analysis

While specific chemical reactions involving 5-(tert-Butyl)oxazole-2-carboxylic acid are not detailed in the literature, oxazoles in general are known to undergo a variety of chemical reactions. These include direct arylation and alkenylation .Applications De Recherche Scientifique

Chemical Properties

“5-(tert-Butyl)oxazole-2-carboxylic acid” is a stable solid at room temperature . It has a molecular weight of 193.24 and its IUPAC name is potassium 5-isopropyloxazole-2-carboxylate . It’s important to store it at 4°C, sealed, and away from moisture .

Synthesis of New Chemical Entities

Oxazole, the core structure of “5-(tert-Butyl)oxazole-2-carboxylic acid”, is an important heterocyclic nucleus. It has been increasingly used as intermediates for the synthesis of new chemical entities in medicinal chemistry .

Biological Activities

Oxazole derivatives, including “5-(tert-Butyl)oxazole-2-carboxylic acid”, have a wide spectrum of biological activities. These activities include antimicrobial , anticancer , antitubercular , anti-inflammatory , antidiabetic , antiobesity , and antioxidant properties.

Drug Development

Oxazole derivatives are part of a large number of drugs and biologically relevant molecules. For example, aleglitazar (antidiabetic), ditazole (platelets aggregation inhibitor), mubritinib (tyrosine kinase inhibitor), and oxaprozin (COX-2 inhibitor) all contain oxazole .

Domino Process in Synthesis

Antibacterial Potential

Some oxazole derivatives have shown significant antibacterial potential against S. aureus and S. pyogenes, P. aeruginosa and E. coli, and C. albicans, A. niger, and A. clavatus .

Propriétés

IUPAC Name |

5-tert-butyl-1,3-oxazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-8(2,3)5-4-9-6(12-5)7(10)11/h4H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBNWSGXUJZAXOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(tert-Butyl)oxazole-2-carboxylic acid | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.